Ethyl 2-(4-amino-3-bromophenyl)acetate
Overview
Description
Ethyl 2-(4-amino-3-bromophenyl)acetate is a chemical compound with the molecular formula C10H12BrNO2 . It is a derivative of phenylacetic acid, where an ethyl ester group is attached to the carboxyl group and a bromine atom is substituted at the 3rd position of the phenyl ring .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-amino-3-bromophenyl)acetate consists of a phenyl ring substituted with a bromine atom at the 3rd position and an amino group at the 4th position. An ethyl ester group is attached to the phenyl ring via an acetic acid moiety .Scientific Research Applications
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Synthesis of Actarit
- Field : Pharmaceutical Chemistry
- Application : Ethyl 2-(4-aminophenyl)acetate is an important intermediate in the synthesis of Actarit, an antiarthritic drug .
- Method : The synthesis of ethyl 2-(4-aminophenyl)acetate has been carried out using Novozyme 435 in toluene as a solvent under both conventional heating and microwave irradiation .
- Results : The specific outcomes of this synthesis were not detailed in the source .
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Growth Inhibitory Substance
- Field : Biochemistry
- Application : 4-Bromophenylacetic acid, which is structurally similar to Ethyl 2-(4-amino-3-bromophenyl)acetate, is a growth inhibitory substance .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : It causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .
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Intermediate for Pharmaceutical
- Field : Pharmaceutical Chemistry
- Application : Ethyl 2-bromo-(4-bromophenyl)acetate is employed as an intermediate for pharmaceutical .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific outcomes of this synthesis were not detailed in the source .
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Extraction of Nonylphenol Polyethoxy Carboxylates
- Field : Environmental Chemistry
- Application : 4-Bromophenylacetic acid, which is structurally similar to Ethyl 2-(4-amino-3-bromophenyl)acetate, was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific outcomes of this extraction were not detailed in the source .
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Ethyl 2-bromo-(4-bromophenyl)acetate
- Field : Pharmaceutical Chemistry
- Application : Ethyl 2-bromo-(4-bromophenyl)acetate is employed as an intermediate for pharmaceutical .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific outcomes of this synthesis were not detailed in the source .
-
Extraction of Nonylphenol Polyethoxy Carboxylates
- Field : Environmental Chemistry
- Application : 4-Bromophenylacetic acid, which is structurally similar to Ethyl 2-(4-amino-3-bromophenyl)acetate, was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific outcomes of this extraction were not detailed in the source .
properties
IUPAC Name |
ethyl 2-(4-amino-3-bromophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGLRUUIPVNGRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-amino-3-bromophenyl)acetate |
Synthesis routes and methods
Procedure details
Citations
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